3'-Hydroxy Stanozolol-d3
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Overview
Description
3’-Hydroxy Stanozolol-d3 is a deuterated form of 3’-Hydroxy Stanozolol, which is a major urinary metabolite of the anabolic androgenic steroid stanozolol. This compound is primarily used in doping control as an internal standard for the detection of stanozolol metabolites .
Preparation Methods
The preparation of 3’-Hydroxy Stanozolol-d3 involves the synthesis of stanozolol followed by its hydroxylation and subsequent deuteration. The synthetic route typically includes the following steps:
Synthesis of Stanozolol: Stanozolol is synthesized from 3-keto-4-androstene-17β-carboxylic acid methyl ester through a series of chemical reactions including cyclization and reduction.
Hydroxylation: The stanozolol is then hydroxylated at the 3’ position using appropriate reagents and conditions.
Deuteration: The hydroxylated stanozolol is subjected to deuteration to replace hydrogen atoms with deuterium
Chemical Reactions Analysis
3’-Hydroxy Stanozolol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or other oxidized products.
Reduction: Reduction reactions can convert it back to stanozolol or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl group or other reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3’-Hydroxy Stanozolol-d3 is widely used in scientific research, particularly in the following areas:
Doping Control: It serves as an internal standard in the detection of stanozolol metabolites in urine, serum, and hair samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS)
Pharmacokinetics: It is used to study the metabolism and excretion of stanozolol in various biological matrices.
Forensic Analysis: It aids in the identification and quantification of stanozolol abuse in forensic toxicology
Mechanism of Action
The mechanism of action of 3’-Hydroxy Stanozolol-d3 is similar to that of stanozolol. Stanozolol binds to androgen receptors, promoting anabolic and androgenic effects. It enhances protein synthesis and muscle growth while also exhibiting anti-catabolic properties. The molecular targets include androgen receptors and glucocorticoid binding proteins .
Comparison with Similar Compounds
3’-Hydroxy Stanozolol-d3 is unique due to its deuterated nature, which provides enhanced stability and detection sensitivity in analytical methods. Similar compounds include:
Stanozolol: The parent compound, used for its anabolic and androgenic properties.
16β-Hydroxy Stanozolol: Another hydroxylated metabolite of stanozolol.
4β-Hydroxy Stanozolol: A hydroxylated derivative with similar properties
These compounds share similar anabolic and androgenic effects but differ in their metabolic pathways and detection methods.
Properties
Molecular Formula |
C21H32N2O2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one |
InChI |
InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1/i3D3 |
InChI Key |
SWPAIUOYLTYQKK-QBWIDERFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |
Origin of Product |
United States |
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